Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-
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Overview
Description
Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphine group attached to a binaphthyl backbone, which is further substituted with trifluoromethyl groups on the phenyl rings. The presence of these trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- typically involves the reaction of a binaphthyl derivative with a phosphine reagent. One common method involves the use of a binaphthyl diol, which is reacted with a phosphine chloride in the presence of a base to form the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is primarily based on its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the phosphorus center, making it a highly effective catalyst in many reactions.
Comparison with Similar Compounds
Similar Compounds
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
- 3,5-Bis(trifluoromethyl)pyrazole
Uniqueness
Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is unique due to its binaphthyl backbone, which provides additional steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly effective in certain catalytic applications where other phosphine compounds may not perform as well.
Properties
CAS No. |
820978-68-5 |
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Molecular Formula |
C36H19F12P |
Molecular Weight |
710.5 g/mol |
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
InChI |
InChI=1S/C36H19F12P/c37-33(38,39)22-14-23(34(40,41)42)17-26(16-22)49(27-18-24(35(43,44)45)15-25(19-27)36(46,47)48)31-13-12-21-7-2-4-10-29(21)32(31)30-11-5-8-20-6-1-3-9-28(20)30/h1-19H |
InChI Key |
UNPBXQROYYRJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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